molecular formula C13H24N4O2 B2976595 Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate CAS No. 2173999-70-5

Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate

Cat. No. B2976595
CAS RN: 2173999-70-5
M. Wt: 268.361
InChI Key: YYHQRJXMYKADNG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate is a chemical compound with the formula C13H24N4O2 and a molecular weight of 268.36 g/mol . It is related to tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate, which has a similar structure but contains an amino group instead of an azido group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported . The title compound crystallized from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 21/c with four molecules in the unit cell .

Scientific Research Applications

Synthetic Organic Chemistry Applications

Tert-butyl phenylazocarboxylates, structurally related to tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate, are versatile building blocks in synthetic organic chemistry. Nucleophilic substitutions and radical reactions of these compounds facilitate the generation of various functional groups and complex molecules. For example, nucleophilic substitutions with aromatic amines and alcohols can proceed under mild conditions, while radical reactions enable modifications like oxygenation and halogenation. These reactions expand the toolkit available for constructing complex organic molecules, highlighting the utility of tert-butyl azocarboxylates in synthetic applications (Jasch, Höfling, & Heinrich, 2012).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines serve as intermediates for asymmetric amine synthesis, illustrating another facet of research applications for related tert-butyl compounds. These intermediates facilitate the synthesis of a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, demonstrating the critical role of tert-butyl groups in enabling chiral synthesis and the generation of complex molecular architectures (Ellman, Owens, & Tang, 2002).

Materials Science Applications

In materials science, benzothizole-modified carbazole derivatives with tert-butyl groups have shown promise in the development of chemosensors for detecting volatile acid vapors. The introduction of tert-butyl groups enhances the material's ability to form organogels, which are crucial for creating sensory materials with high performance in acid vapor detection. This application underscores the significance of tert-butyl derivatives in creating functional materials for environmental monitoring and safety applications (Sun et al., 2015).

Safety and Hazards

Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate, like many azides, is likely to be hazardous. Azides are generally considered to be explosive and should be handled with care. The related compound tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate has been classified with the signal word “Warning” and hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)17-9-4-5-11(7-10-17)6-8-15-16-14/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHQRJXMYKADNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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